molecular formula C18H24N2O4 B7929653 {3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7929653
M. Wt: 332.4 g/mol
InChI Key: MFZQPNCEEHSDEE-UHFFFAOYSA-N
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Description

This compound features a unique structure that includes a benzyloxycarbonyl group, a cyclopropyl-amino moiety, and a pyrrolidin-1-yl-acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the cyclopropyl-amino moiety through cyclopropanation reactions. The final step involves the coupling of the protected amine with pyrrolidin-1-yl-acetic acid under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for safer and more efficient reactions, as well as the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

{3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the cyclopropyl-amino moiety using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of {3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may facilitate binding to active sites, while the cyclopropyl-amino moiety could interact with hydrophobic pockets. The pyrrolidin-1-yl-acetic acid backbone provides structural stability and enhances the compound’s overall binding affinity.

Comparison with Similar Compounds

Similar Compounds

    {3-[(Benzyloxycarbonyl)amino]-1-propanal}: Similar in structure but lacks the cyclopropyl and pyrrolidin-1-yl-acetic acid components.

    {N-Boc-2-aminoethanol}: Contains a benzyloxycarbonyl group but differs in the amino and alcohol functionalities.

Uniqueness

{3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is unique due to its combination of a benzyloxycarbonyl-protected amine, a cyclopropyl group, and a pyrrolidin-1-yl-acetic acid backbone. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

2-[3-[[cyclopropyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c21-17(22)12-19-9-8-15(10-19)11-20(16-6-7-16)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZQPNCEEHSDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CCN(C2)CC(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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